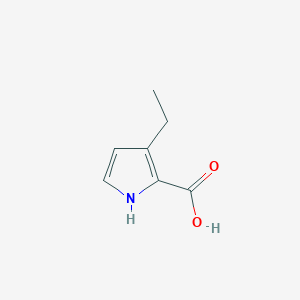

3-ethyl-1H-pyrrole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-5-3-4-8-6(5)7(9)10/h3-4,8H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJJWEJJQVKQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Pyrrole Scaffold in Contemporary Chemical Research

The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry and materials science. researchgate.netalliedacademies.org Its prevalence in numerous natural products and biologically active compounds underscores its importance. nih.govrsc.org Pyrrole and its derivatives are integral components of complex macrocycles essential for life, such as heme, chlorophyll, and vitamin B12. alliedacademies.org

In modern chemical research, the pyrrole ring serves as a versatile building block for the synthesis of new therapeutic agents. nih.govrsc.orgbohrium.com Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.netalliedacademies.orgnih.gov The ability of the pyrrole nucleus to interact with various biological targets makes it a focal point in drug discovery programs. nih.govbohrium.com Furthermore, pyrrole-based compounds are investigated for their applications as catalysts for polymerization, corrosion inhibitors, and preservatives. researchgate.net

Overview of 3 Ethyl 1h Pyrrole 2 Carboxylic Acid Within Substituted Pyrrole Chemistry

3-ethyl-1H-pyrrole-2-carboxylic acid is a specific derivative within the broader family of substituted pyrrole (B145914) carboxylic acids. Its structure features a pyrrole ring with a carboxylic acid group at the 2-position and an ethyl group at the 3-position. This particular substitution pattern influences the molecule's electronic properties, reactivity, and potential biological activity.

While extensive research has been conducted on various pyrrole-2-carboxylic acid derivatives nih.govvlifesciences.comorgsyn.orgwikipedia.org, the specific data on this compound itself is more limited in publicly available research. However, its structural similarity to other biologically active pyrroles suggests its potential as a scaffold for the development of novel compounds. The synthesis of related structures, such as ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, is well-documented and often involves the use of pyrrole as a starting material for creating porphyrin building blocks. frontierspecialtychemicals.com

Table 1: Physicochemical Properties of Related Pyrrole Carboxylic Acid Derivatives

| Property | Pyrrole-2-carboxylic acid | Ethyl 1H-pyrrole-2-carboxylate |

| Molecular Formula | C5H5NO2 | C7H9NO2 nih.gov |

| Molar Mass | 111.100 g·mol−1 wikipedia.org | 139.15 g/mol nih.gov |

| Appearance | White solid wikipedia.org | - |

| Melting Point | 206 °C (403 °F; 479 K) wikipedia.org | - |

| CAS Number | 634-97-9 wikipedia.org | 2199-43-1 nih.gov |

This table presents data for structurally related compounds to provide context for the properties of this compound.

Current Research Landscape and Key Areas of Academic Investigation for Pyrrole Carboxylic Acids

Classical and Contemporary Approaches to Pyrrole Ring Formation

The construction of the pyrrole core can be achieved through several named reactions, each with its own set of advantages and limitations regarding substrate scope and substitution patterns.

Knorr Pyrrole Synthesis and its Mechanistic Variations

The Knorr pyrrole synthesis is a cornerstone in pyrrole chemistry, involving the condensation of an α-amino-ketone with a β-ketoester or another compound with an active methylene (B1212753) group. researchgate.netwikipedia.org The reaction is typically catalyzed by zinc dust in acetic acid and proceeds at room temperature. researchgate.netwikipedia.org A key feature of this synthesis is the in situ generation of the often unstable α-amino-ketone from a more stable precursor, commonly an oxime, through a Neber-like rearrangement. researchgate.netorganic-chemistry.org

The mechanism commences with the reduction of the oxime to the corresponding amine. This is followed by the condensation of the α-amino-ketone with the β-ketoester to form an enamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. echemi.com

For the synthesis of pyrrole-2-carboxylates, a variation of the Knorr synthesis utilizes enaminones and ethyl 2-oximinoacetoacetate. researchgate.nettandfonline.com This approach offers a regioselective route to variously substituted ethyl pyrrole-2-carboxylates. The reaction proceeds via the reductive condensation of the enaminone with ethyl 2-oximinoacetoacetate in the presence of zinc and acetic acid. tandfonline.com

A general procedure for a Knorr-type synthesis is as follows: A mixture of an enaminone, ethyl 2-oximinoacetoacetate, and sodium acetate (B1210297) in glacial acetic acid is heated. Zinc dust is added portion-wise, and the mixture is refluxed. The product is then isolated by pouring the hot mixture into an ice-water mixture. tandfonline.com

To synthesize the target molecule, 3-ethyl-1H-pyrrole-2-carboxylic acid, via a Knorr-type synthesis, one could envision using an enaminone bearing an ethyl group. The subsequent hydrolysis of the resulting ethyl ester would yield the desired carboxylic acid.

Hantzsch Pyrrole Synthesis and Continuous Flow Adaptations

The Hantzsch pyrrole synthesis provides another versatile route to substituted pyrroles. wikipedia.orgwikipedia.org This method involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.orgwikipedia.org The mechanism begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization and elimination of water yield the final pyrrole product. wikipedia.org

The Hantzsch synthesis has been successfully adapted to continuous flow chemistry, which allows for rapid production of pyrrole analogs with short reaction times, often around 8 minutes. wikipedia.org This technique can also facilitate the in situ hydrolysis of ester groups, providing direct access to pyrrole carboxylic acids. nih.gov For instance, the reaction of tert-butyl acetoacetates with amines and 2-bromoketones in a continuous flow system can yield pyrrole-3-carboxylic acids directly. nih.gov

Extensions of the Hantzsch synthesis have enabled the preparation of a variety of ethyl 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids. researchgate.netcdnsciencepub.comresearchgate.net This highlights the tunability of the substitution pattern on the resulting pyrrole ring by careful selection of the starting materials.

Paal-Knorr Condensation and its Scope in Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward and widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. organic-chemistry.orgwikipedia.org The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism is believed to proceed through the formation of a hemiaminal, followed by a second attack of the amine on the remaining carbonyl group to form a cyclic dihydroxytetrahydropyrrole derivative. Subsequent dehydration leads to the aromatic pyrrole ring. wikipedia.org The versatility of the Paal-Knorr reaction allows for a wide range of substituents on the pyrrole ring, as R2, R3, R4, and R5 can be hydrogen, aryl, or alkyl groups. wikipedia.org

While direct synthesis of this compound via the Paal-Knorr method would require a specifically substituted and potentially challenging to access 1,4-dicarbonyl precursor, the method remains a fundamental approach for the synthesis of the broader class of substituted pyrroles.

Cyclization Reactions Employing α-Amino Ynones and β-Dicarbonyl Systems

More contemporary approaches to pyrrole synthesis involve the cyclization of α-amino ynones with β-dicarbonyl compounds. While specific examples leading directly to this compound are not readily found in the literature, this methodology represents a modern and powerful tool for the construction of highly substituted pyrroles. The reactivity of the ynone functionality allows for a variety of reaction cascades, leading to complex heterocyclic structures.

Targeted Synthesis of this compound

The synthesis of the title compound can be strategically approached by first synthesizing its ethyl ester, ethyl 3-ethyl-1H-pyrrole-2-carboxylate, followed by hydrolysis of the ester functionality.

Esterification Strategies for Pyrrole-2-carboxylic Acid Functionality

The esterification of a pyrrole-2-carboxylic acid is a standard chemical transformation. However, a more common and often more practical approach is to introduce the ester functionality during the pyrrole ring synthesis itself, as seen in the Knorr and Hantzsch methodologies which utilize β-ketoesters. tandfonline.comresearchgate.net

Alternatively, an unsubstituted or pre-substituted pyrrole can be acylated to introduce the carboxylate group. For example, pyrrole can be acylated with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone. This intermediate can then be reacted with sodium ethoxide in ethanol (B145695) to yield ethyl pyrrole-2-carboxylate in high yield. orgsyn.org This method provides a versatile route to various pyrrole-2-carboxylic acid esters by using different alcohols in the alcoholysis step. orgsyn.org

Once the ethyl ester of this compound is obtained, the final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved under basic conditions, for example, by heating the ester with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the carboxylic acid. nih.gov

Research Findings on the Synthesis of Pyrrole-2-Carboxylate Analogs

The following table summarizes findings from a study on the Knorr-type synthesis of ethyl pyrrole-2-carboxylates, which provides a basis for a potential synthesis of the ethyl ester of the target compound.

| Entry | Enaminone (R1) | Product | Yield (%) |

| 1 | H | Ethyl 4-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate | 30 |

| 2 | CH3 | Ethyl 4-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | 35 |

| 3 | Ph | Ethyl 4-(4-methoxyphenyl)-5-phenyl-3-methyl-1H-pyrrole-2-carboxylate | 32 |

Data adapted from a study on the regioselective cyclization of enaminones under Knorr-type conditions. tandfonline.com

The following table outlines the reactants and general conditions for major pyrrole synthesis methodologies.

| Synthesis Method | Reactant 1 | Reactant 2 | Catalyst/Reagents |

| Knorr Pyrrole Synthesis | α-Amino-ketone | β-Ketoester | Zn, Acetic Acid |

| Hantzsch Pyrrole Synthesis | β-Ketoester | α-Haloketone, Amine | - |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Primary Amine/Ammonia | Weak Acid |

Electrophilic Aromatic Substitution Reactions on the Pyrrole Nucleus

The pyrrole ring is inherently activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which contributes to the aromatic π-system, making it more reactive than benzene. The substitution pattern on this compound is directed by the existing substituents. The C3-ethyl group is an activating, ortho-, para-directing group (directing to C2 and C4), while the C2-carboxylic acid group is a deactivating, meta-directing group (directing to C4). Consequently, electrophilic attack is strongly favored at the C4 and C5 positions, which are activated by the nitrogen lone pair and not deactivated by the carboxyl group. Attack at C5 is generally preferred due to less steric hindrance and activation from the nitrogen atom.

Halogenation and Nitration Studies of Pyrroles

Halogenation and nitration are characteristic electrophilic substitution reactions for pyrroles. Due to the high reactivity of the pyrrole ring, these reactions often proceed under mild conditions.

Halogenation: The halogenation of pyrrole is typically rapid and can lead to poly-halogenated products if not carefully controlled. For instance, treating pyrrole with sulfuryl chloride (SO₂Cl₂) can yield 2-chloropyrrole, while reaction with bromine in ethanol or iodine with aqueous potassium iodide leads to polyhalogenated derivatives, eventually forming tetrahalopyrrole. In the case of this compound, halogenation would be expected to occur preferentially at the C5 position, followed by the C4 position. The use of milder halogenating agents is necessary to achieve mono-substitution. The Hell-Volhard-Zelinsky (HVZ) reaction, which causes α-halogenation of carboxylic acids, proceeds via an acid bromide intermediate and is not the primary pathway for ring halogenation in this context. thieme-connect.comvlifesciences.com

Nitration: Direct nitration of pyrrole with concentrated nitric acid is not feasible as it leads to polymerization and decomposition. thieme-connect.com Milder nitrating agents are required. A common method involves using acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) at low temperatures, which typically yields 2-nitropyrrole for an unsubstituted pyrrole. thieme-connect.comuop.edu.pk For this compound, nitration would be directed to the C4 or C5 position.

| Reaction | Typical Reagent | Expected Major Product for this compound | Reference |

| Chlorination | Sulfuryl chloride (SO₂Cl₂) | 5-chloro-3-ethyl-1H-pyrrole-2-carboxylic acid | thieme-connect.com |

| Bromination | Bromine (Br₂) in Acetic Acid | 4,5-dibromo-3-ethyl-1H-pyrrole-2-carboxylic acid | vlifesciences.com |

| Nitration | Acetyl nitrate (HNO₃/Ac₂O) | 5-nitro-3-ethyl-1H-pyrrole-2-carboxylic acid | thieme-connect.comuop.edu.pk |

Acylation and Alkylation Reactions on the Pyrrole Ring

Acylation: Pyrroles can undergo Friedel-Crafts acylation. Unlike benzene, the high reactivity of pyrrole often means that a strong Lewis acid catalyst is not required; heating with acetic anhydride (B1165640) can be sufficient to produce 2-acetylpyrrole. thieme-connect.comuop.edu.pk A versatile method for acylating pyrrole at the C2 position involves reaction with trichloroacetyl chloride, followed by hydrolysis of the trichloromethyl ketone intermediate. worldscientific.com For this compound, acylation would be directed towards the C5 position.

Alkylation: Friedel-Crafts alkylation of pyrroles can be challenging due to polyalkylation and polymerization side reactions. However, modern methods have enabled more controlled alkylations. A notable development is the palladium-catalyzed, norbornene-mediated C-H activation reaction, which allows for the selective alkylation of electron-deficient pyrroles. uop.edu.pk For instance, ethyl 1H-pyrrole-2-carboxylate can undergo selective C5 alkylation. uop.edu.pk Similarly, enantioselective Friedel-Crafts alkylation of pyrroles with 2-enoyl-pyridine N-oxides can be achieved using Lewis acid catalysis in aqueous media, yielding products with high enantioselectivity. youtube.com These methods could potentially be applied to this compound or its ester derivatives to introduce alkyl groups at the C5 position.

| Reaction Type | Method | Reagents | Key Feature | Reference |

| Acylation | Friedel-Crafts Type | Acetic anhydride, heat | No catalyst needed for reactive pyrroles. | thieme-connect.comuop.edu.pk |

| Acylation | Via Trichloromethyl Ketone | 1. Trichloroacetyl chloride 2. Base | Versatile synthesis of 2-acyl pyrroles. | worldscientific.com |

| Alkylation | C-H Activation | Alkyl halide, Pd(II) catalyst, norbornene | Selective C5 alkylation of electron-deficient pyrroles. | uop.edu.pk |

| Alkylation | Enantioselective Friedel-Crafts | 2-enoyl-pyridine N-oxide, Lewis acid (e.g., Sc(OTf)₃) | High enantioselectivity for C-C bond formation. | youtube.com |

Reactions Involving the Carboxylic Acid and Ester Moieties

The carboxylic acid group at the C2 position and its corresponding esters are key sites for chemical transformations, enabling the synthesis of a wide array of derivatives.

Hydrolysis and Transesterification of the Pyrrole-2-carboxylate Group

Hydrolysis: The ester of this compound can be readily hydrolyzed to the parent carboxylic acid. This is typically achieved by saponification using an aqueous base, such as sodium or potassium hydroxide, followed by acidification. worldscientific.com Alternatively, acid-catalyzed hydrolysis can be employed. For example, tert-butyl pyrrole-3-carboxylates have been hydrolyzed in a continuous flow system utilizing the HBr generated as a byproduct during a Hantzsch pyrrole synthesis. organic-chemistry.orgnih.gov

Transesterification: Pyrrole-2-carboxylates can undergo transesterification to generate different esters. This reaction can be catalyzed by enzymes, offering a green chemistry approach. For example, Novozym 435, an immobilized lipase, has been shown to be effective in catalyzing the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols, achieving yields up to 92% under optimized conditions. mdpi.com The reaction conditions, including the enzyme, solvent, temperature, and substrate molar ratio, are crucial for maximizing the yield. mdpi.com

| Transformation | Method | Typical Reagents/Catalyst | Product | Reference |

| Ester Hydrolysis | Saponification | Aqueous NaOH or KOH, then H⁺ | Carboxylic Acid | worldscientific.com |

| Ester Hydrolysis | In situ Acid Catalysis | HBr (generated in situ) | Carboxylic Acid | organic-chemistry.orgnih.gov |

| Transesterification | Enzymatic | Novozym 435, Alcohol | New Ester | mdpi.com |

Amidation and Peptide Coupling Reactions with Pyrrole Carboxylic Acids

The carboxylic acid functionality of this compound is a versatile handle for the synthesis of amides, including the incorporation of the pyrrole moiety into peptide structures.

Amidation: Amides can be prepared from pyrrole-2-carboxylic acid derivatives through several routes. A straightforward method involves the reaction of a pyrrole-2-carboxylate ester, such as ethyl pyrrole-2-carboxylate, with ammonia or an amine. worldscientific.com Alternatively, the free carboxylic acid can be coupled with an amine using a coupling reagent. This is the standard method in peptide synthesis, where reagents are used to activate the carboxyl group to facilitate amide bond formation. nih.gov

Peptide Coupling: To incorporate this compound into a peptide chain, standard peptide coupling protocols are used. The carboxylic acid is "activated" to make it more reactive towards the amino group of another amino acid or peptide. This activation can be achieved by converting the carboxylic acid into a more reactive species like an acyl halide, an azide, or an active ester. nih.gov Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. libretexts.org Phosphonium-based reagents like PyBOP and HBTU are also highly effective. nih.govlibretexts.org

| Reagent Class | Examples | Function | Reference |

| Carbodiimides | DCC, DIC, EDC | Activate carboxylic acids for coupling. | nih.govlibretexts.org |

| Additives | HOBt, HOSu | Minimize racemization, form active esters. | libretexts.org |

| Phosphonium Salts | BOP, PyBOP | Highly effective coupling reagents, form active esters. | nih.gov |

Reduction and Oxidation of Carboxylic Acid Derivatives

Reduction: The carboxylic acid group of pyrrole-2-carboxylic acids can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder ones like sodium borohydride (B1222165) are ineffective. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, converting the carboxylic acid or its ester derivative to the corresponding 2-hydroxymethylpyrrole. organic-chemistry.orgmasterorganicchemistry.comnih.gov The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to liberate the alcohol. organic-chemistry.orgmasterorganicchemistry.com The reduction proceeds via an aldehyde intermediate, but it cannot be isolated as it is rapidly reduced further by LiAlH₄. masterorganicchemistry.com However, enzymatic methods have been developed for the selective reduction of pyrrole-2-carboxylic acids to pyrrole-2-carbaldehydes using carboxylic acid reductase (CAR) enzymes. nih.gov

Reactivity of the Ethyl Substituent and its Functionalization

The ethyl group at the C-3 position of the pyrrole ring in this compound is a key site for introducing further molecular diversity. While the pyrrole ring itself is electron-rich and prone to electrophilic substitution, the reactivity of the alkyl substituent offers alternative pathways for functionalization. The electronic nature of the pyrrole ring can influence the reactivity of the α-carbon of the ethyl group, making it susceptible to certain transformations.

Several strategies can be envisioned for the chemical modification of the ethyl side chain, drawing from established methods for alkyl group functionalization on heterocyclic systems. These methods aim to introduce new functional groups by targeting the C-H bonds of the ethyl moiety.

One of the most common approaches for the functionalization of alkyl chains attached to aromatic and heterocyclic rings is free-radical halogenation . This method typically employs reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or light). The reaction proceeds via a radical chain mechanism, leading to the selective halogenation at the benzylic-like position (the carbon atom adjacent to the pyrrole ring). The resulting haloalkylpyrrole can then serve as a versatile intermediate for subsequent nucleophilic substitution reactions.

Oxidation of the ethyl group presents another avenue for functionalization. Depending on the oxidizing agent and reaction conditions, the ethyl group could potentially be converted into a variety of other functional groups. For instance, strong oxidizing agents might lead to the formation of a carboxylic acid, though this could compete with the oxidation of the pyrrole ring itself, which can be oxidized to maleimide. pharmaguideline.com Milder and more selective oxidation methods would be required to transform the ethyl group into a hydroxyl, carbonyl, or vinyl group while preserving the integrity of the pyrrole core.

Modern synthetic methods, such as transition metal-catalyzed C-H activation , offer powerful tools for the direct functionalization of C(sp³)-H bonds. researchgate.net These reactions, often catalyzed by palladium, rhodium, or copper complexes, can enable the introduction of aryl, alkyl, or other functional groups onto the ethyl chain with high selectivity. researchgate.net While specific examples for this compound are not prevalent, the general principles of C-H functionalization are widely applicable to a range of heterocyclic compounds. researchgate.net

| Functionalization Strategy | Reagents/Catalysts | Potential Product |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 3-(1-bromoethyl)-1H-pyrrole-2-carboxylic acid |

| Oxidation | Selective oxidizing agents | 3-acetyl-1H-pyrrole-2-carboxylic acid |

| C-H Arylation | Pd catalyst, Aryl halide | 3-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid |

Ring Transformations and Rearrangement Reactions of Pyrroles

The pyrrole ring, while aromatic, can undergo a variety of transformation and rearrangement reactions, leading to the formation of different heterocyclic systems. These reactions often involve high-energy intermediates and can be promoted by heat, light, or specific reagents.

A significant ring transformation of the pyrrole nucleus is ring expansion to form a six-membered pyridine (B92270) ring. This can be achieved under specific conditions, such as heating with sodium ethoxide. pharmaguideline.com Another important rearrangement is the Ciamician-Dennstedt rearrangement , which occurs when pyrroles react with carbenes, such as dichlorocarbene. This reaction proceeds through a cyclopropane (B1198618) intermediate which then rearranges to afford a 3-halopyridine. wikipedia.org

Pyrrole derivatives can also be synthesized through reactions that involve significant skeletal rearrangements. For example, the reaction of münchnones with alkynes proceeds via a 1,3-dipolar cycloaddition, followed by a retro-Diels-Alder reaction with the extrusion of carbon dioxide to yield substituted pyrroles. wikipedia.org Although this is a synthetic route to pyrroles rather than a transformation of a pre-formed pyrrole, it illustrates the dynamic nature of heterocyclic ring systems.

| Reaction Name | Reactants | Product |

| Ring Expansion | Pyrrole, Sodium ethoxide, Heat | Pyridine |

| Ciamician-Dennstedt Rearrangement | Pyrrole, Dichlorocarbene | 3-Chloropyridine |

| Münchnone-Alkyne Cycloaddition | Münchnone, Alkyne | Substituted Pyrrole |

Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 1h Pyrrole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 3-ethyl-1H-pyrrole-2-carboxylic acid provide key insights into its molecular structure. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyrrole (B145914) ring.

¹H NMR: In the ¹H NMR spectrum, distinct signals are expected for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the protons on the pyrrole ring, and the acidic proton of the carboxylic acid, as well as the N-H proton. The chemical shifts of the pyrrole ring protons are particularly informative about the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the pyrrole ring carbons are sensitive to the electronic effects of the ethyl and carboxylic acid substituents. rsc.org The carbonyl carbon of the carboxylic acid typically appears at a characteristic downfield shift. libretexts.org The signals for the ethyl group carbons are also readily identifiable.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound: Precise experimental data for this compound is not readily available in the searched literature. The following table provides predicted chemical shift ranges based on known data for similar pyrrole derivatives and general principles of NMR spectroscopy. pdx.eduorganicchemistrydata.orgorganicchemistrydata.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 9.0 - 12.0 (broad) | - |

| COOH | 10.0 - 13.0 (broad) | 160 - 175 |

| Pyrrole H-4 | 6.0 - 7.0 | 105 - 120 |

| Pyrrole H-5 | 6.5 - 7.5 | 115 - 130 |

| Ethyl CH₂ | 2.5 - 3.0 (quartet) | 20 - 30 |

| Ethyl CH₃ | 1.0 - 1.5 (triplet) | 10 - 15 |

| Pyrrole C-2 | - | 125 - 140 |

| Pyrrole C-3 | - | 120 - 135 |

| Pyrrole C-4 | 6.0 - 7.0 | 105 - 120 |

| Pyrrole C-5 | 6.5 - 7.5 | 115 - 130 |

Note: The actual chemical shifts can be influenced by the solvent and concentration.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, it would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also show correlations between the coupled protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the signals of the protonated carbons in the molecule.

Temperature-dependent NMR studies can provide valuable information about the conformational dynamics of this compound. researchgate.net Variations in temperature can affect the rate of processes such as rotation around single bonds and intermolecular hydrogen bonding. nih.gov

For instance, the rotation of the carboxylic acid group relative to the pyrrole ring might be hindered at low temperatures, potentially leading to the observation of distinct signals for different conformers. As the temperature increases, the rate of rotation would increase, causing these signals to coalesce into a single averaged signal. The analysis of these changes can provide thermodynamic parameters for the conformational exchange process. Furthermore, the chemical shift of the N-H and O-H protons is often temperature-dependent due to changes in hydrogen bonding, which can provide insights into the intermolecular interactions in solution. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₇H₉NO₂), the expected monoisotopic mass is approximately 139.06 g/mol . nih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed, confirming the molecular weight. The fragmentation of the molecular ion provides a unique fingerprint that can help to elucidate the structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org Pyrrole derivatives can also exhibit characteristic fragmentation patterns, often involving cleavage of the side chains or the pyrrole ring itself. nih.gov The fragmentation of the ethyl group could lead to the loss of an ethyl radical (•CH₂CH₃, M-29).

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment | Loss |

| 139 | [C₇H₉NO₂]⁺ | Molecular Ion |

| 122 | [C₇H₈NO]⁺ | •OH |

| 110 | [C₆H₈N]⁺ | •COOH |

| 94 | [C₅H₄NO]⁺ | •CH₂CH₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present in the molecule.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

O-H Stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. spectroscopyonline.com

N-H Stretch: A moderate to sharp absorption around 3300-3500 cm⁻¹ is expected for the N-H stretch of the pyrrole ring.

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the ethyl group. Aromatic C-H stretching of the pyrrole ring may appear around 3100 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the range of 1680-1710 cm⁻¹ is characteristic of the carbonyl group of an α,β-unsaturated carboxylic acid. spectroscopyonline.com

C=C and C-N Stretches: Vibrations of the pyrrole ring will give rise to several bands in the 1400-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid are expected in the 1210-1440 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds such as the C=C bonds of the pyrrole ring.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Pyrrole | N-H Stretch | 3300 - 3500 | Moderate |

| Ethyl Group | C-H Stretch | 2850 - 3000 | Moderate |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |

| Pyrrole Ring | C=C and C-N Stretches | 1400 - 1600 | Moderate |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1210 - 1440 | Moderate |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.

Furthermore, X-ray crystallography reveals the supramolecular structure, which is the arrangement of molecules in the crystal lattice. For carboxylic acids, it is common to observe the formation of hydrogen-bonded dimers, where two molecules are held together by strong hydrogen bonds between their carboxyl groups. nih.govresearchgate.net In the case of this compound, additional hydrogen bonding involving the N-H group of the pyrrole ring could lead to more complex and extended networks, such as chains or sheets. The analysis of these intermolecular interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Chromatographic Methods for Purity Assessment and Isolation

The purity and isolation of this compound are critical for its accurate spectroscopic characterization and further applications. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for these purposes. These methods offer high resolution, sensitivity, and reproducibility for separating the target compound from impurities and reaction byproducts.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a commonly utilized method for the analysis of pyrrole derivatives, including carboxylic acids. pensoft.netpensoft.net In this technique, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For compounds like this compound, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, frequently with the addition of an acid modifier such as formic acid or phosphoric acid. pensoft.netsielc.comsielc.com The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The elution can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (variable mobile phase composition) to achieve optimal separation. pensoft.netgoogle.com Detection is commonly carried out using a UV/VIS detector at a wavelength where the pyrrole ring exhibits strong absorbance, such as around 225 nm or 254 nm. pensoft.netpensoft.netgoogle.com

The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. For isolation purposes, preparative HPLC can be employed, which uses larger columns and higher flow rates to purify larger quantities of the compound. sielc.comsielc.com

Below is an interactive data table summarizing typical HPLC conditions used for the analysis of related pyrrole carboxylic acids, which can be adapted for this compound.

| Parameter | Condition | Reference |

| Column | C18 (150 x 4.6 mm, 5 µm) | pensoft.netpensoft.net |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3) (50:50 v/v) | pensoft.netpensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.netpensoft.net |

| Detection | UV at 225 nm | pensoft.netpensoft.net |

| Temperature | 30 °C | pensoft.netpensoft.net |

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for faster analysis and higher resolution. sielc.comsielc.com The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns.

For the purity assessment of this compound, a UPLC method would offer significant advantages in terms of speed and efficiency. The mobile phases and detection methods would be similar to those used in HPLC. For instance, a fast UPLC method could utilize a C18 column with smaller particles and a rapid gradient of acetonitrile and water with a formic acid modifier. sielc.comsielc.com This would allow for the rapid screening of sample purity and the identification of any impurities present.

The following interactive data table outlines a potential UPLC method for the analysis of pyrrole derivatives, which could be optimized for this compound.

| Parameter | Condition | Reference |

| Column | C18 (e.g., < 2 µm particle size) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | |

| Flow Rate | Optimized for sub-2 µm column (typically higher) | |

| Detection | UV or MS | nih.gov |

| Temperature | Ambient or controlled |

Computational and Theoretical Investigations of 3 Ethyl 1h Pyrrole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic nature of molecules.

DFT calculations are instrumental in describing the electronic structure of pyrrole (B145914) derivatives. nih.gov Studies on the parent molecule, pyrrole-2-carboxylic acid (PCA), and its analogues reveal how substituents influence the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For 3-ethyl-1H-pyrrole-2-carboxylic acid, the ethyl group at the C3 position is expected to act as an electron-donating group. This donation would likely raise the energy of the HOMO and have a smaller effect on the LUMO, thereby decreasing the HOMO-LUMO energy gap. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. The π-electron delocalization of the pyrrole ring is a key factor influencing these energy levels. researchgate.net

Table 1: Predicted Effects of Substitution on Frontier Orbital Energies

| Compound | Substituent Effect | Expected HOMO Energy | Expected LUMO Energy | Expected Energy Gap (ΔE) |

|---|---|---|---|---|

| Pyrrole-2-carboxylic acid | Reference | Baseline | Baseline | Baseline |

The Molecular Electrostatic Potential (MEP) map is a crucial tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. For this compound, the MEP would show regions of negative potential (red/yellow) and positive potential (blue).

Negative Regions : The most negative potential is expected around the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group, making them susceptible to electrophilic attack. The π-electron cloud of the pyrrole ring also contributes to a negative potential region.

Positive Regions : The most positive potential would be located on the acidic hydrogen of the carboxyl group and the hydrogen attached to the pyrrole nitrogen, indicating these are the primary sites for nucleophilic attack.

The ethyl group, being electron-donating, would slightly increase the electron density on the pyrrole ring, subtly modifying the MEP landscape compared to the unsubstituted PCA.

Theoretical vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.net For PCA, studies have provided complete vibrational assignments for different conformers. researchgate.netacs.org

For this compound, key vibrational modes would include:

O-H Stretching : A broad band characteristic of the hydrogen-bonded carboxylic acid dimer.

N-H Stretching : A sharp peak corresponding to the pyrrole N-H bond.

C=O Stretching : A strong absorption from the carbonyl group of the carboxylic acid. Its frequency is sensitive to conformation and hydrogen bonding. researchgate.net

C-H Stretching : Vibrations from the ethyl group and the pyrrole ring.

DFT calculations, often performed at levels like B3LYP/6-311++G(d,p), can predict these frequencies. researchgate.net The calculated values are typically scaled to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| O-H stretch (dimer) | 2500-3300 | Broad, indicates strong hydrogen bonding |

| N-H stretch | 3400-3500 | Relatively sharp |

| C-H stretch (aromatic) | 3100-3150 | From the pyrrole ring |

| C-H stretch (aliphatic) | 2850-2970 | From the ethyl group |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular behavior, including conformational changes and intermolecular interactions over time.

The rotational freedom around the C2-carboxyl bond in pyrrole-2-carboxylic acids gives rise to different conformers. Studies on PCA have identified two primary planar conformers: s-cis and s-trans. researchgate.netnih.gov

s-cis (or syn) : The carbonyl oxygen and the pyrrole nitrogen are on the same side of the C2-C(carboxyl) bond. This conformer is often stabilized by an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen.

s-trans (or anti) : The carbonyl oxygen and the pyrrole nitrogen are on opposite sides.

For this compound, the presence of the ethyl group at the C3 position could introduce steric hindrance, potentially influencing the relative stability of the s-cis and s-trans conformers. The s-cis conformer might be favored due to the stabilizing intramolecular N-H···O=C interaction, but steric clash between the ethyl group and the carboxylic acid could play a role. Computational studies show that for PCA, two conformers with the cis configuration of the COOH group were found to coexist. nih.gov

Carboxylic acids are well-known to form stable cyclic dimers in the solid state and in nonpolar solvents through strong intermolecular hydrogen bonds. nih.gov Spectroscopic and X-ray diffraction studies on PCA confirm the formation of such dimers. researchgate.netmdpi.com

DFT calculations have been used to investigate the structure and stability of these dimers. researchgate.netresearchgate.net For the s-cis conformer of PCA, two primary dimeric structures are possible, both involving centrosymmetric pairs of molecules:

R²₂(8) motif : Formed by two O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.com

R²₂(10) motif : Formed by two N-H···O hydrogen bonds between the pyrrole N-H of one molecule and the carbonyl oxygen of the other. mdpi.com

X-ray analysis has confirmed that PCA crystals can feature both of these motifs. researchgate.netmdpi.com The presence of the ethyl group in this compound is unlikely to prevent this dimerization but may affect the packing in the crystal lattice. The fundamental driving force for dimerization remains the powerful hydrogen-bonding capability of the carboxylic acid and pyrrole N-H groups. researchgate.netnih.gov

In Silico Prediction and Cheminformatics for Pyrrole Derivatives

The field of drug discovery has been significantly accelerated by the integration of computational methods, collectively known as cheminformatics and in silico modeling. These approaches are particularly valuable in the early stages of development, allowing for the rapid assessment of large numbers of molecules for their potential as drug candidates. For pyrrole derivatives, including compounds structurally related to this compound, these computational tools are instrumental in predicting their physicochemical properties, pharmacokinetic profiles, and potential for biological activity, thereby guiding synthetic efforts toward more promising candidates.

Computational Drug-likeness and Pharmacokinetic Property Prediction

A critical early step in drug discovery is to evaluate a compound's "drug-likeness," a qualitative concept that assesses its potential to be an orally active drug in humans. This is often guided by established principles like Lipinski's Rule of Five. Furthermore, the prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is crucial for weeding out compounds likely to fail later in development due to poor bioavailability or toxicity.

In silico studies on various pyrrole derivatives have shown that this class of compounds often exhibits favorable drug-like properties. nih.govnih.gov For instance, a study on novel pyrrole derivatives and their cinnamic hybrids developed as potential dual COX-2/LOX inhibitors found that the synthesized compounds could be described as drug-like according to Lipinski's rule. nih.govnih.gov Computational tools and servers, such as the SwissADME and PreADMET servers, are frequently employed to calculate these properties. nih.govuomustansiriyah.edu.iq

Research on new pyrrole derivatives designed as potential anticancer agents for Acute Myeloid Leukemia demonstrated that most of the designed compounds were predicted to have high gastrointestinal (GI) absorption and no blood-brain barrier (BBB) penetration. uomustansiriyah.edu.iq The lack of BBB penetration can be a desirable quality, depending on the therapeutic target, as it minimizes potential central nervous system side effects. Additionally, predictions indicated that several of these compounds were not substrates for P-glycoprotein (P-gp), which is significant because P-gp can cause multidrug resistance in cancer cells by pumping drugs out. uomustansiriyah.edu.iq

The table below summarizes typical in silico ADMET and drug-likeness parameters predicted for a selection of representative pyrrole derivatives from various studies.

Table 1: Predicted Drug-Likeness and Pharmacokinetic Properties of Representative Pyrrole Derivatives

| Compound Type | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted GI Absorption | Predicted BBB Permeability | Reference |

|---|---|---|---|---|---|---|---|

| Pyrrole-Cinnamate Hybrids | < 500 | < 5 | ≤ 5 | ≤ 10 | Good | Low to Moderate | nih.gov |

| N-Arylpyrrole Derivatives | < 500 | < 5 | ≤ 5 | ≤ 10 | High | No | bohrium.com |

| Pyrrolyl Chalcones | < 500 | < 5 | ≤ 5 | ≤ 10 | High | No | rsc.org |

Note: This table presents generalized data based on findings from multiple studies on different series of pyrrole derivatives. Specific values vary for each individual compound.

These computational predictions are invaluable for prioritizing which pyrrole derivatives should be synthesized and subjected to more resource-intensive in vitro and in vivo testing.

Virtual Screening and Ligand-Based Design Approaches

Beyond predicting intrinsic properties, computational methods are powerful tools for identifying novel, active compounds. Virtual screening and ligand-based design are two prominent strategies used to explore the vast chemical space of pyrrole derivatives for therapeutic potential.

Ligand-Based Design: This approach leverages the knowledge of existing active molecules (ligands) to design new ones with similar or improved properties. If the three-dimensional structure of the biological target is unknown, a pharmacophore model can be generated. This model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to bind to the target.

Several studies have successfully employed ligand-based design to develop new pyrrole derivatives. In one such study, new N-arylpyrrole derivatives were designed as broad-spectrum antimicrobial agents. bohrium.comnih.gov A 3D-QSAR pharmacophore was generated using a dataset of compounds with known activity against MRSA to guide the design of new pyrrole structures, leading to the identification of compounds with activity superior to the reference drug levofloxacin. nih.gov Another project designed 5-aryl-1H-pyrrole analogs of the anti-inflammatory drug celecoxib (B62257), assessing their physicochemical and steric similarity to the parent drug as a prerequisite for effective binding to cyclooxygenase (COX) enzymes. nih.govthieme-connect.com

Virtual Screening: This technique, also known as structure-based design, involves using computational docking to assess how well a library of virtual compounds fits into the three-dimensional structure of a biological target (e.g., an enzyme or receptor). This allows for the high-throughput screening of millions of compounds to identify those with the highest predicted binding affinity, which can then be synthesized and tested experimentally.

Virtual screening has been instrumental in discovering novel pyrrole-based inhibitors for various targets. For example, a novel series of pyrrole-2-carboxamide inhibitors of p38α MAP kinase was discovered through virtual screening. researchgate.net The process identified a promising pharmacophore that was then optimized through a synthesis program. researchgate.net Similarly, high-throughput virtual screening was used to discover new pyrrole inhibitors of Mycobacterium tuberculosis caseinolytic proteases. mdpi.com

The table below provides examples of pyrrole derivatives that were identified or optimized using these computational approaches.

Table 2: Examples of Pyrrole Derivatives Developed via Computational Design

| Compound Class | Computational Method | Target | Result/Finding | Reference |

|---|---|---|---|---|

| N-Arylpyrrole Derivatives | Ligand-Based 3D-QSAR | Bacterial Undecaprenyl Pyrophosphate Phosphatase (UPPP) | Identified compounds with potent activity against MRSA (MIC = 4 µg/mL). nih.gov | bohrium.comnih.gov |

| 5-Aryl-1H-pyrrole Analogs | Ligand-Based Design | Cyclooxygenase (COX) | Designed analogs with high similarity to celecoxib for anti-inflammatory activity. nih.gov | nih.govthieme-connect.com |

| Pyrrole-2-carboxamides | Virtual Screening | p38α MAP kinase | Discovered a novel series of inhibitors. researchgate.net | researchgate.net |

| Pyrrole Fused Pyrimidines | Structure-Based Design | InhA Enzyme (M. tuberculosis) | Identified compound 4g with high potency (MIC = 0.78 µg/mL). rsc.org | rsc.org |

These computational strategies significantly refine the drug discovery process, enabling researchers to focus on compounds like this compound and its analogs that possess a higher probability of therapeutic success. By predicting drug-likeness and identifying potential biological targets, in silico methods save considerable time and resources, accelerating the journey from chemical structure to clinical candidate.

Derivatization and Molecular Diversification Strategies for 3 Ethyl 1h Pyrrole 2 Carboxylic Acid

Modification of the Carboxylic Acid Group for Structure-Activity Relationship Studies

The carboxylic acid moiety at the 2-position of the pyrrole (B145914) ring is a prime site for modification, enabling the exploration of structure-activity relationships (SAR) by altering polarity, hydrogen bonding capacity, and steric bulk.

Synthesis of Ester and Amide Libraries

The conversion of 3-ethyl-1H-pyrrole-2-carboxylic acid into ester and amide libraries is a common and effective strategy for generating a diverse set of compounds for biological screening.

Esterification: The synthesis of ethyl 3-ethyl-1H-pyrrole-2-carboxylate can be achieved through standard esterification procedures. For instance, the reaction of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst or using coupling agents can yield the corresponding ethyl ester. This derivative serves as a key intermediate for further functionalization.

Amidation: The creation of amide libraries introduces a wide range of chemical diversity. The carboxylic acid can be activated, for example, with a chlorinating agent like oxalyl chloride to form the acyl chloride. This reactive intermediate can then be treated with a diverse panel of primary and secondary amines to generate a library of pyrrole-2-carboxamides. This approach has been successfully applied in the synthesis of discovery libraries, where various amines are reacted with a pyrrole core to explore new chemical space. nih.gov The synthesis of pyrrole carboxamides has been a significant area of research, particularly in the development of agrochemical fungicides that act as Complex II inhibitors. researchgate.netznaturforsch.com

Below is an interactive data table showcasing a hypothetical library of amides derived from this compound.

| Amine | Resulting Amide | Molecular Formula |

| Methylamine | N-methyl-3-ethyl-1H-pyrrole-2-carboxamide | C8H12N2O |

| Aniline | N-phenyl-3-ethyl-1H-pyrrole-2-carboxamide | C13H14N2O |

| Piperidine | (3-ethyl-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | C12H18N2O |

| Morpholine | (3-ethyl-1H-pyrrol-2-yl)(morpholino)methanone | C11H16N2O2 |

Transformation to Other Functional Groups (e.g., alcohol, aldehyde)

Further diversification can be achieved by transforming the carboxylic acid into other functional groups, such as alcohols and aldehydes, which can serve as precursors for a new set of derivatives.

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (3-ethyl-1H-pyrrol-2-yl)methanol. This transformation is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

Conversion to Aldehyde: The synthesis of 3-ethyl-1H-pyrrole-2-carbaldehyde from the carboxylic acid is a more delicate process, often requiring a two-step approach to avoid over-reduction. The carboxylic acid can first be converted to a Weinreb amide, which is then reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H). Alternatively, the corresponding alcohol can be oxidized to the aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation. The synthesis of pyrrole-2-carbaldehydes has been achieved through methods like the Vilsmeier-Haack reaction on the parent pyrrole. orgsyn.org

Functionalization at the Ethyl Substituent at Position 3

The ethyl group at the 3-position provides another handle for introducing structural diversity.

Chain Elongation and Introduction of Heteroatom-Containing Groups

Modifications to the ethyl group can influence the lipophilicity and conformational flexibility of the molecule.

Chain Elongation: Standard organic transformations can be employed to extend the ethyl chain. For example, conversion of the ethyl group to a vinyl group via dehydrogenation, followed by hydroboration-oxidation, could yield a primary alcohol. This alcohol can then be converted to a leaving group and subjected to nucleophilic substitution with cyanide, followed by hydrolysis, to achieve chain extension.

Introduction of Heteroatoms: Halogenation of the ethyl group, for instance, at the benzylic-like position, can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions. The resulting halogenated derivative can then undergo nucleophilic substitution with various heteroatom-containing nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functionalities.

Substitution on the Pyrrole Ring System

The pyrrole ring itself is susceptible to electrophilic substitution, allowing for the introduction of various substituents that can modulate the electronic properties of the molecule. wikipedia.org

Introduction of Halogens and Varying Electronic Groups

The introduction of halogens and other groups with varying electronic effects can significantly impact the biological activity and physicochemical properties of the resulting compounds.

Halogenation: Pyrroles can be halogenated using various reagents. wikipedia.org For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) can be used to introduce chlorine, bromine, or iodine, respectively, onto the pyrrole ring. The regioselectivity of the halogenation can be influenced by the existing substituents and reaction conditions. Directing groups can play a crucial role in achieving regioselective C-H halogenation. rsc.org The synthesis of halogen-substituted pyrrole building blocks has been a focus for developing new pharmaceutical agents. nih.govresearchgate.net

Introduction of Other Electronic Groups:

Nitration: Nitration of the pyrrole ring can be achieved using nitrating agents like nitric acid in acetic anhydride (B1165640), typically leading to substitution at the 4- or 5-position.

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the pyrrole ring, further expanding the possibilities for derivatization.

Introduction of Electron-Withdrawing and Donating Groups: The strategic introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., amino, alkoxy) can be used to fine-tune the electronic nature of the pyrrole ring, which is a key strategy in designing molecules for specific applications, such as in organic photovoltaics. researchgate.net

Below is an interactive data table illustrating potential substitutions on the pyrrole ring of this compound.

| Reagent | Position of Substitution | Resulting Compound |

| N-Chlorosuccinimide (NCS) | 4 or 5 | 4-chloro- or 5-chloro-3-ethyl-1H-pyrrole-2-carboxylic acid |

| Nitric Acid/Acetic Anhydride | 4 or 5 | 3-ethyl-4-nitro- or 3-ethyl-5-nitro-1H-pyrrole-2-carboxylic acid |

| Acetyl Chloride/AlCl3 | 4 or 5 | 4-acetyl- or 5-acetyl-3-ethyl-1H-pyrrole-2-carboxylic acid |

The derivatization strategies outlined above highlight the immense potential of this compound as a versatile scaffold for the generation of diverse molecular libraries. These modifications are crucial for systematic SAR studies, leading to the discovery of novel compounds with tailored biological activities and physicochemical properties.

Design and Synthesis of Fused Pyrrole Systems

The synthesis of fused-ring systems from pyrrole precursors is a powerful strategy for creating structurally rigid and three-dimensional molecules with novel properties. While direct examples employing this compound as the starting material are not extensively documented in readily available literature, the chemical nature of the pyrrole ring and its substituents allows for the application of established cyclization methodologies.

The design of such syntheses often involves leveraging the reactivity of the pyrrole nucleus and its appended functional groups. The nitrogen atom of the pyrrole can act as a nucleophile, while the aromatic ring can undergo electrophilic substitution or participate in pericyclic reactions. The carboxylic acid and the ethyl group can be chemically transformed to introduce reactive sites for intramolecular cyclization reactions, leading to the formation of new rings.

Several general strategies are applicable for the construction of fused pyrrole ring systems. For instance, the Paal-Knorr synthesis is a classic method for forming the pyrrole ring itself, but variations and subsequent reactions can lead to fused structures. researchgate.net Palladium-catalyzed oxidative coupling reactions of pyrrole derivatives with alkynes have also been shown to be effective for building fused ring structures, such as carbazoles. acgpubs.org Another approach involves the intramolecular condensation of appropriately substituted pyrrole derivatives.

A significant area of research is the synthesis of pyrrolo[2,3-d]pyrimidines and other fused systems, which often exhibit a range of biological activities. researchgate.net These syntheses can involve the reaction of a pyrrole precursor with reagents that build the new heterocyclic ring. researchgate.net

The following table outlines potential strategies for the synthesis of fused pyrrole systems, which could theoretically be adapted for this compound.

| Fused System Type | General Synthetic Strategy | Key Reaction Type | Potential Precursor from this compound |

| Pyrrolo[1,2-a]pyrazines | Condensation of an N-substituted pyrrole-2-carboxaldehyde or ester with an amino acid derivative. | Intramolecular cyclization/condensation | N-aminoethyl-3-ethyl-1H-pyrrole-2-carboxamide |

| Pyrrolo[2,3-d]pyrimidines | Reaction of a 2-amino-3-cyanopyrrole with a one-carbon synthon like formic acid or formamide. researchgate.net | Cyclocondensation | 2-Amino-3-cyano-4-ethyl-1H-pyrrole |

| Carbazoles | Palladium-catalyzed oxidative coupling of an N-substituted pyrrole with an alkyne. acgpubs.org | C-H activation/Annulation | N-Aryl-3-ethyl-1H-pyrrole-2-carboxylic acid |

| Indolizine Derivatives | Intramolecular cyclization of an N-acyliminium ion generated from a pyrrole derivative. | N-Acyliminium ion cyclization | N-(functionalized alkyl)-3-ethyl-1H-pyrrole-2-carboxamide |

Combinatorial Chemistry Approaches for Pyrrole Derivative Libraries

Combinatorial chemistry is a high-throughput synthetic paradigm used to generate large libraries of related compounds for screening in drug discovery and materials science. The structural features of this compound make it an attractive scaffold for combinatorial library synthesis. The carboxylic acid provides a convenient attachment point for diversification, and the pyrrole nitrogen can also be functionalized.

The development of combinatorial syntheses of pyrrole derivatives has been an active area of research. acs.org These methods often rely on multi-component reactions where three or more starting materials react in a single step to form a complex product. This approach allows for the rapid generation of diversity by simply varying the individual components.

One-pot syntheses and flow chemistry techniques have also been applied to the production of pyrrole libraries. nih.gov These methods offer advantages in terms of efficiency, automation, and the ability to rapidly explore a wide range of reaction conditions and substrates.

For this compound, a combinatorial library could be constructed by parallel amide bond formation, where the carboxylic acid is reacted with a diverse set of amines. Further diversity could be introduced by varying the substituent on the pyrrole nitrogen.

The table below illustrates a hypothetical combinatorial approach for generating a library of derivatives from this compound.

| Scaffold | Diversification Point 1 (R1) | Diversification Point 2 (R2) | General Reaction Scheme | Resulting Library |

| This compound | Amide formation at the carboxylic acid | Alkylation/Acylation at the pyrrole nitrogen | 1. Parallel acylation of a diverse set of amines with 3-ethyl-1H-pyrrole-2-carbonyl chloride. 2. Subsequent parallel alkylation/acylation of the pyrrole nitrogen. | Library of N-substituted-3-ethyl-1H-pyrrole-2-carboxamides |

While specific, detailed research findings on the application of these advanced synthetic strategies directly to this compound are limited in the surveyed literature, the principles and methodologies are well-established for the broader class of pyrrole derivatives. The adaptation of these techniques to this specific scaffold holds significant potential for the discovery of new chemical entities with valuable applications.

Research Applications and Mechanistic Studies of Pyrrole Derivatives

Applications in Advanced Materials Science

The inherent properties of the pyrrole (B145914) ring, such as its aromaticity and electron-rich nature, make it an excellent candidate for the development of conductive polymers and functional materials. nih.gov The presence of a carboxylic acid group, as in 3-ethyl-1H-pyrrole-2-carboxylic acid, provides a reactive handle for polymerization and for grafting onto other material surfaces to impart novel functionalities.

Pyrrole-2-carboxylic acid and its derivatives can be polymerized to form poly(pyrrole-2-carboxylic acid) (PCPy), a material that combines the conductivity of polypyrrole with the functionality of carboxylic acid groups. rsc.org An environmentally friendly method for synthesizing PCPy particles involves enzymatic catalysis, where an enzyme like glucose oxidase (GOx) generates hydrogen peroxide to initiate the oxidative polymerization of the monomer. rsc.org This enzymatic approach has been shown to be faster than traditional chemical oxidative polymerization and enhances the colloidal stability of the resulting polymer particles. rsc.org The carboxylic acid groups within the polymer structure are crucial as they can be used for further chemical modifications.

The incorporation of derivatives like this compound into polymer chains can be used to tailor the final properties of the material. The ethyl group can influence the polymer's solubility, processability, and morphology. These polymers are investigated for applications in sensors, biocompatible coatings, and electronic devices.

The development of advanced materials often involves combining different components to achieve synergistic properties. Pyrrole-based polymers with carboxylic acid functionalities are prime candidates for creating composite materials. For instance, poly(pyrrole-3-carboxylic acid) has been successfully grafted onto the surface of hexamethylene diisocyanate-functionalized graphene oxide (HDI-GO). mdpi.com This process involves activating the carboxylic acid groups on the polymer, which then react to form a covalent bond with the functionalized graphene oxide. mdpi.com

This grafting strategy creates a hybrid material that leverages the high surface area and mechanical strength of graphene oxide with the electrochemical properties of the polypyrrole derivative. mdpi.com Such materials, conceptually extendable to polymers derived from this compound, are explored for use in energy storage, catalysis, and advanced composites where the interface between the components is critical for performance. The presence of the carboxylic acid group is key to enabling these covalent linkages, leading to materials with tailored and enhanced characteristics. rsc.orgmdpi.com

Role in Agrochemical Research and Development

The pyrrole scaffold is a well-established pharmacophore in the agrochemical industry. Many successful commercial pesticides and herbicides contain a pyrrole ring, and ongoing research continues to explore new derivatives for improved efficacy and novel modes of action.

A significant area of agrochemical research focuses on inhibitors of mitochondrial complex II (succinate dehydrogenase), a crucial enzyme in the respiratory chain of many fungal pathogens. researchgate.net Pyrrole carboxamides, which are synthesized from pyrrole carboxylic acids, represent a major class of these inhibitors. researchgate.net The general structure involves an amide linkage between a pyrrole carboxylic acid and a substituted amine. The substituents on the pyrrole ring play a critical role in the molecule's binding affinity and inhibitory activity against the target enzyme.

Furthermore, various pyrrole derivatives have been synthesized and tested for their insecticidal properties. nih.govacs.org For example, a series of 2-((3-cyano-5-aryl-1H-pyrrol-2-yl)thio)acetic acids and related compounds were synthesized and evaluated against the cotton leafworm, Spodoptera littoralis. nih.govacs.org These studies demonstrate that modifications to the pyrrole ring and its side chains can lead to potent insecticidal agents, highlighting the potential for developing new crop protection solutions based on this heterocyclic core. nih.gov

Biological Research Probes and Chemical Biology Tools

The ability of pyrrole derivatives to interact with biological macromolecules makes them valuable tools for studying cellular processes. The specific substitution pattern of this compound allows for targeted interactions with enzymes and receptors, enabling the investigation of their structure and function.

Pyrrole derivatives are at the forefront of designing specific enzyme inhibitors for therapeutic and research purposes. The carboxylic acid group of pyrrole-2-carboxylic acid is a key feature, as it can mimic natural substrates or interact with key residues, such as arginine, in an enzyme's active site. nih.govchempedia.info

Researchers have designed pyrrole derivatives as inhibitors for a range of enzymes, including:

DNA Gyrase: Certain pyrrole-2-carboxylate derivatives have shown potent inhibitory activity against bacterial DNA gyrase, an essential enzyme for bacterial replication. nih.govresearchgate.net The interactions within the enzyme's active site are crucial for the compound's antibacterial effect. nih.gov

Cyclooxygenase (COX) Enzymes: Novel pyrrole derivatives have been synthesized and evaluated as dual inhibitors of COX-1 and COX-2, which are key enzymes in the inflammatory pathway. nih.gov The specific substituents on the pyrrole ring determine the compound's selectivity and potency for each isozyme. nih.gov

Enoyl-Acyl Carrier Protein Reductase (ENR): This enzyme is a key target for developing new antibacterial drugs, particularly against Mycobacterium tuberculosis. vlifesciences.com Pyrrole-2-carbohydrazide derivatives have been designed and shown to interact with the ENR active site, providing a basis for new antitubercular agents. vlifesciences.com

Carboxylic Acid Reductases (CAR): In biocatalysis, pyrrole-2-carboxylic acid itself serves as a substrate for enzymes like carboxylic acid reductase, which can reduce it to the corresponding aldehyde. mdpi.com Studying these interactions helps in developing novel enzymatic pathways for producing valuable chemical building blocks. mdpi.com

The table below summarizes findings on various pyrrole derivatives and their interactions with molecular targets.

| Pyrrole Derivative Class | Molecular Target | Research Application | Key Finding | References |

|---|---|---|---|---|

| Pyrrole Carboxamides | Mitochondrial Complex II | Fungicide Development | Act as potent inhibitors of the fungal respiratory chain. | researchgate.net |

| Halogen-Substituted Pyrrole Building Blocks | Bacterial DNA Gyrase B | Antibacterial Research | Function as nanomolar inhibitors of a key bacterial enzyme. | researchgate.net |

| Pyrrole Carboxylic Acid Derivatives | COX-1 and COX-2 Enzymes | Anti-inflammatory Research | Small structural changes significantly impact inhibitory activity and selectivity. | nih.gov |

| Benzylidine Pyrrole-2-Carbohydrazides | Enoyl-Acyl Carrier Protein Reductase (ENR) | Antitubercular Drug Discovery | Show good inhibitory activity against an essential enzyme in M. tuberculosis. | vlifesciences.com |

| Pyrrole-2-Carboxylic Acid | Carboxylic Acid Reductase (CAR) | Biocatalysis | Serves as a substrate for enzymatic conversion to pyrrole-2-carbaldehyde. | mdpi.com |

Modulation of Bacterial Quorum Sensing Systems and Virulence Factors

While no specific studies on the quorum sensing (QS) modulation of This compound are available, significant research has been conducted on its parent compound, 1H-pyrrole-2-carboxylic acid . This compound has been identified as a quorum sensing inhibitor (QSI), particularly against the opportunistic pathogen Pseudomonas aeruginosa. mdpi.comfrontiersin.org

Research demonstrates that 1H-pyrrole-2-carboxylic acid , isolated from Streptomyces coelicoflavus, can significantly inhibit the production of several QS-controlled virulence factors in P. aeruginosa PAO1 without affecting its viability. frontiersin.org This anti-virulence activity is achieved by downregulating the expression of key genes in the las, rhl, and pqs quorum sensing systems. frontiersin.org The compound effectively reduces the production of pyocyanin, protease, and elastase, which are crucial for the pathogen's ability to cause disease. frontiersin.org These findings highlight the potential of the pyrrole-2-carboxylic acid scaffold as a template for developing anti-pathogenic agents that disarm bacteria rather than killing them, a strategy that may reduce the pressure for antibiotic resistance. frontiersin.orgfrontiersin.org

Table 1: Effect of 1H-pyrrole-2-carboxylic acid on P. aeruginosa PAO1 Virulence Factors

| Virulence Factor | Concentration | Percentage Reduction (%) | Reference |

| Pyocyanin | 1 mg/ml | 44% | frontiersin.org |

| Protease | 1 mg/ml | 74% | frontiersin.org |

| Elastase | 1 mg/ml | 96% | frontiersin.org |

Design and Application as Chemical Probes in Biochemical Assays

There is currently no specific information available in the reviewed literature regarding the design or application of This compound as a chemical probe in biochemical assays. However, the analysis of pyrrole-2-carboxylic acid and its metabolites is recognized as a potential tool in clinical research. The levels of these compounds in biological samples can be measured to serve as biomarkers for various diseases, including metabolic, autoimmune, and neurodegenerative disorders, and to evaluate the metabolic impact of new drugs. mtoz-biolabs.com

Mechanisms of Tyrosinase Inhibition by Pyrrole Derivatives

No studies were found detailing a mechanism for tyrosinase inhibition by This compound . Research on related compounds shows varied results. One study noted that pyrrole-2-carboxylic acid did not inhibit dopachrome (B613829) tautomerase, an enzyme in the melanin (B1238610) synthesis pathway related to tyrosinase. researchgate.net However, the study did find that indole (B1671886) derivatives bearing a carboxylic acid group could act as inhibitors. researchgate.net This suggests that while the pyrrole ring itself may not be a primary inhibitor in this context, the carboxylic acid moiety is important for interaction with the enzyme's active site. researchgate.net

Studies on Keap1–Nrf2 Pathway Modulation

The Kelch-like ECH-associated protein 1 (Keap1)–nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. nih.govnih.gov Activation of the Nrf2 pathway leads to the expression of numerous antioxidant and cytoprotective genes. nih.govnih.gov This pathway can be modulated by a variety of small electrophilic molecules that react with cysteine residues on Keap1, preventing the degradation of Nrf2. nih.govfrontiersin.org

Despite the importance of this pathway, a review of the current literature yielded no specific studies on the modulation of the Keap1–Nrf2 pathway by This compound or its close derivatives.

Structure-Activity Relationship (SAR) Studies of Pyrrole Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrrole analogues, these studies have provided critical insights into designing more potent and selective modulators of biological targets.

Elucidation of Pharmacophores and Key Structural Motifs for Biological Modulation

The pharmacophore of a molecule encompasses the essential structural features responsible for its biological activity. For derivatives of pyrrole-2-carboxylic acid , the core scaffold itself is a key element, with the carboxylic acid group often playing a crucial role in binding to target proteins, frequently through interactions with arginine or tyrosine residues. nii.ac.jp

SAR studies on various pyrrole-based compounds have identified key structural motifs: